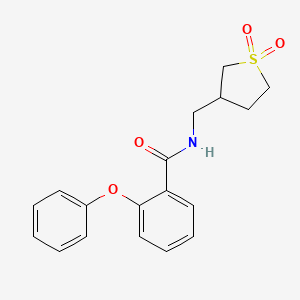

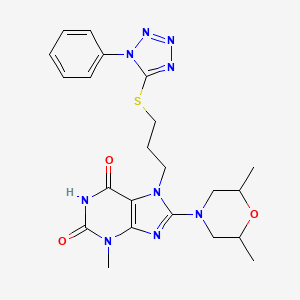

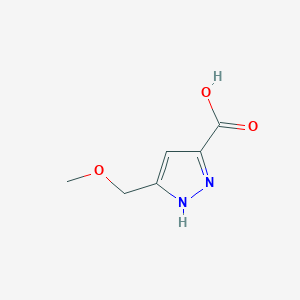

![molecular formula C17H18N2O B2708361 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1797335-15-9](/img/structure/B2708361.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is a derivative of indole, a heterocyclic organic compound, and is commonly referred to as ABT-594.

Aplicaciones Científicas De Investigación

Advanced Building Blocks for Drug Discovery

Compounds with structures similar to "1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone" serve as advanced building blocks in the synthesis of conformationally restricted analogues of bioactive molecules. For instance, intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides yields 2-azabicyclo[3.2.0]heptanes, which are crucial for synthesizing restricted analogues of proline, enhancing drug discovery efforts (Druzhenko et al., 2018).

Intramolecular Reactions for Complex Molecules

The synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines through intramolecular Michael-type additions showcases the utility of azabicyclo compounds in generating complex molecules with potential biological activities. This method indicates the flexibility and synthetic utility of such structures in producing compounds with varying activities (Gregory et al., 1985).

Chiral Auxiliaries in Asymmetric Syntheses

Enantiomerically pure bicyclic pyrrolidine derivatives, similar in complexity to the target compound, have been used efficiently as chiral auxiliaries in Michael-type reactions. This demonstrates the role of such compounds in facilitating asymmetric syntheses, crucial for producing enantiomerically pure pharmaceuticals (Martens & Lübben, 1991).

Stereoselective Synthesis of Potent Inhibitors

The stereoselective synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, highlights the critical role of bicyclic and azabicyclic compounds in medicinal chemistry. These syntheses involve complex reactions that establish the stereochemistry of active metabolites, underscoring the importance of these structures in drug development (Chen et al., 2010).

Propiedades

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-indol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(19-14-5-3-6-15(19)9-8-14)12-18-11-10-13-4-1-2-7-16(13)18/h1-5,7,10-11,14-15H,6,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRQQWPSUWIOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

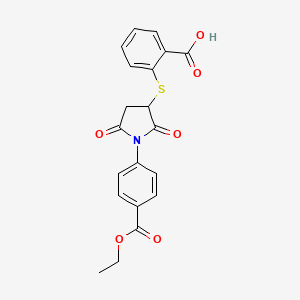

![2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B2708285.png)

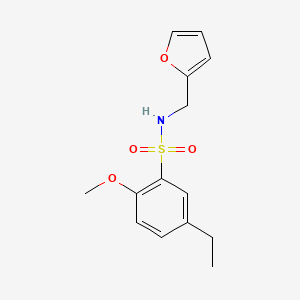

![5,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid](/img/structure/B2708288.png)

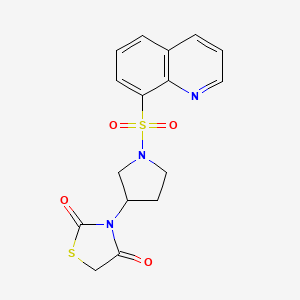

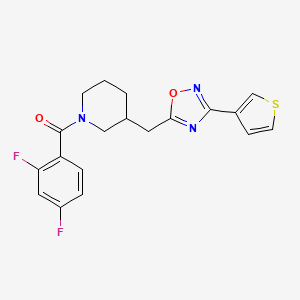

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2708290.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708293.png)